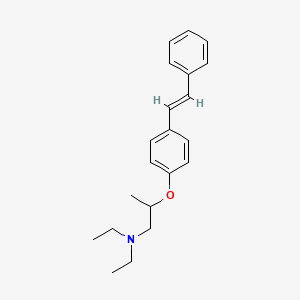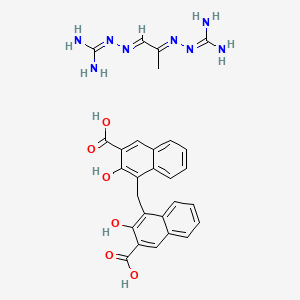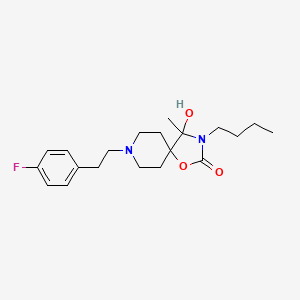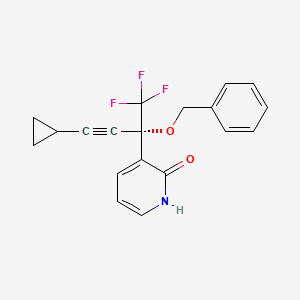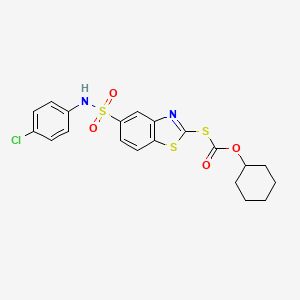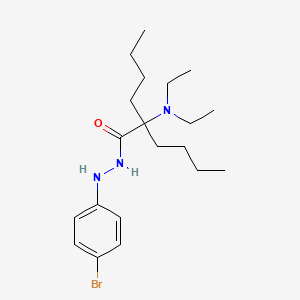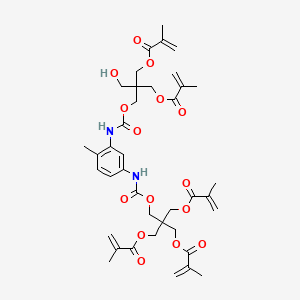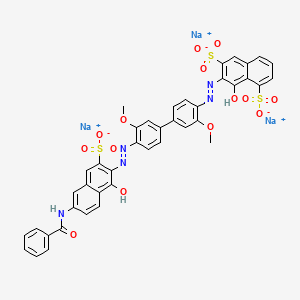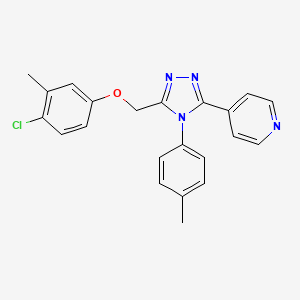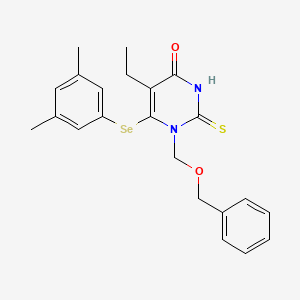
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, a seleno group, and various other functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- typically involves multiple steps, starting with the preparation of the pyrimidinone core This can be achieved through the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- can undergo various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to modify the oxidation state of the seleno group or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the seleno group or the pyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can lead to the formation of selenoxides, while reduction can yield selenides or other reduced forms.
科学研究应用
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing selenium.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: Its potential as a therapeutic agent, particularly in the treatment of diseases where selenium-containing compounds have shown efficacy, is of interest.
Industry: The compound could be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is not fully understood, but it is believed to involve interactions with specific molecular targets. The seleno group, in particular, may play a key role in these interactions, potentially affecting redox processes and enzyme activity. Further research is needed to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: A related compound with a similar core structure but lacking the seleno and thioxo groups.
6-(3,5-Dimethylphenyl)seleno-2,4(1H,3H)-pyrimidinedione: Another related compound that includes the seleno group but differs in other functional groups.
Uniqueness
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((phenylmethoxy)methyl)-2-thioxo- is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
172255-94-6 |
|---|---|
分子式 |
C22H24N2O2SSe |
分子量 |
459.5 g/mol |
IUPAC 名称 |
6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(phenylmethoxymethyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C22H24N2O2SSe/c1-4-19-20(25)23-22(27)24(14-26-13-17-8-6-5-7-9-17)21(19)28-18-11-15(2)10-16(3)12-18/h5-12H,4,13-14H2,1-3H3,(H,23,25,27) |
InChI 键 |
CIPSKTPOYSVXQW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N(C(=S)NC1=O)COCC2=CC=CC=C2)[Se]C3=CC(=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


